molecular formula C46H45N7OS B601710 Fimasartan-Verunreinigung 2 CAS No. 1361024-52-3

Fimasartan-Verunreinigung 2

Katalognummer: B601710
CAS-Nummer: 1361024-52-3
Molekulargewicht: 743.98
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Impurity Detection

The development of reliable analytical methods is crucial for the detection and quantification of impurities in pharmaceutical formulations. Recent studies have introduced novel techniques for analyzing Fimasartan and its impurities:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : A study by Rao et al. demonstrated a new RP-HPLC method for simultaneously quantifying chlorthalidone and Fimasartan potassium trihydrate. This method showed high precision and sensitivity, with retention times of 12.342 minutes for chlorthalidone and 32.727 minutes for Fimasartan, making it suitable for routine impurity testing in tablet formulations .
  • High-Performance Thin-Layer Chromatography (HPTLC) : Another study validated an HPTLC method to determine Fimasartan levels, achieving a limit of quantification of 52.81 ng/mL. This method proved to be selective and reproducible, essential for ensuring the quality of pharmaceutical products .

Quality Control in Pharmaceutical Formulations

Fimasartan Impurity 2 plays a significant role in quality control processes within pharmaceutical companies:

  • Reference Standards : The identification of Fimasartan Impurity 2 as a reference standard is vital for ensuring the purity of Fimasartan during production. Impurities can affect the drug's pharmacological profile and safety; thus, rigorous testing is necessary to maintain compliance with regulatory standards .
  • Stability Studies : Understanding how impurities like Fimasartan Impurity 2 affect the stability of formulations is critical. Stability studies help predict how long a drug will remain effective under various conditions, guiding storage and handling recommendations.

Case Studies Highlighting Clinical Implications

Several case studies have documented adverse events associated with Fimasartan use, emphasizing the importance of monitoring impurities:

  • Liver Injury Reports : The Health Sciences Authority reported cases of serious liver injury in patients treated with Fimasartan. These incidents underscore the need for thorough impurity analysis to identify potential causes of adverse effects . In one case, a patient developed hepatotoxicity after taking Fimasartan, leading to hospitalization and recovery upon discontinuation of the drug.
  • Adverse Event Monitoring : Continuous monitoring of adverse events related to Fimasartan has led to increased awareness among healthcare professionals regarding potential risks associated with impurities. This proactive approach helps mitigate risks by ensuring that only high-quality products reach patients.

Future Directions in Research

Research on Fimasartan Impurity 2 is ongoing, focusing on enhancing analytical methods and understanding its implications further:

  • Improved Detection Techniques : Future studies may explore advanced chromatographic techniques or mass spectrometry to enhance the sensitivity and specificity of impurity detection.
  • Longitudinal Safety Studies : Conducting longitudinal studies could provide deeper insights into the long-term effects of impurities like Fimasartan Impurity 2 on patient health outcomes.

Vergleich Mit ähnlichen Verbindungen

Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets Fimasartan Impurity 2 apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .

List of Similar Compounds::
  • Losartan Impurities
  • Valsartan Impurities
  • Irbesartan Impurities
  • Candesartan Impurities

Biologische Aktivität

Fimasartan, a non-peptide angiotensin II receptor antagonist, is primarily used for managing hypertension and heart failure. Its impurities, particularly Fimasartan Impurity 2, have garnered attention in research due to their potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of Fimasartan Impurity 2, supported by data tables, case studies, and detailed research findings.

Overview of Fimasartan

Fimasartan (BR-A-657) is characterized by its ability to block the angiotensin II type 1 receptor (AT1). It exhibits a higher potency and longer duration of action compared to other drugs in its class, such as losartan. The compound's pharmacodynamics include inhibition of inducible nitric oxide synthase (iNOS) and modulation of inflammatory pathways through the nuclear factor-kappa B (NF-κB) signaling pathway .

Biological Activity of Fimasartan Impurity 2

Mechanism of Action:
Fimasartan Impurity 2 has been studied for its interaction with the AT1 receptor. Research indicates that it can displace angiotensin II from its binding sites, similar to Fimasartan itself, although specific IC50 values for the impurity are less documented. The activity profile suggests that it may also influence nitric oxide production and inflammatory responses, albeit potentially with reduced efficacy compared to the parent compound.

In vitro Studies:
In vitro studies have shown that Fimasartan reduces the expression of inflammatory markers in cell lines. For instance, it has been noted to down-regulate iNOS transcription and subsequently inhibit nitric oxide production . These effects are crucial in conditions characterized by chronic inflammation and oxidative stress.

Case Studies and Clinical Observations

Liver Injury Reports:
A significant concern regarding Fimasartan and its impurities is their association with hepatotoxicity. Reports from Singapore indicated several cases of drug-induced liver injury (DILI) linked to Fimasartan usage. These cases included elevated alanine aminotransferase (ALT) levels and jaundice, occurring between 51 to 151 days after starting treatment . The implications of these findings suggest that impurities like Fimasartan Impurity 2 may contribute to adverse effects observed in patients.

Table 1: Summary of Liver Injury Cases Associated with Fimasartan

Patient AgeGenderOnset (Days)Previous ARB UseConcomitant Medications
65Female132Yes (Olmesartan)None
85Male151NoDiabetes medications
75Female100Yes (Telmisartan)Statins

Pharmacological Profile

Efficacy in Heart Failure Models:
Research using zebrafish models has demonstrated that Fimasartan significantly improves hemodynamic parameters in heart failure scenarios induced by terfenadine exposure. The treatment notably reduced mortality rates from 96% to 36% when compared to control groups . This protective effect against heart failure progression suggests that both Fimasartan and its impurities may share similar mechanisms that warrant further investigation.

Eigenschaften

CAS-Nummer

1361024-52-3

Molekularformel

C46H45N7OS

Molekulargewicht

743.98

Aussehen

White to pale yellow powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2-​butyl-​1,​6-​dihydro-​N,​N,​4-​trimethyl-​6-​oxo-​1-​[[2'-​[1-​(triphenylmethyl)​-​1H-​tetrazol-​5-​yl]​[1,​1'-​biphenyl]​-​4-​yl]​methyl]​-5-​Pyrimidineethanethio​amide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.